Methyl 2-amino-4-methyl-5-nitrobenzoate
Overview
Description
Methyl 2-amino-4-methyl-5-nitrobenzoate: is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid, featuring an amino group (-NH2) at the second position, a methyl group (-CH3) at the fourth position, and a nitro group (-NO2) at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-amino-4-methylbenzoic acid.
Reaction Steps: The amino group is first protected, followed by nitration to introduce the nitro group. Finally, the protected amino group is deprotected, and the compound is esterified to form the methyl ester.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Different derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Methyl 2-amino-4-methyl-5-nitrobenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a precursor for the synthesis of biologically active molecules. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The presence of the nitro group allows for electron-withdrawing properties, influencing the reactivity of the molecule. The amino group can engage in hydrogen bonding and other interactions, affecting biological processes.
Comparison with Similar Compounds
Methyl 2-amino-5-nitrobenzoate: Similar structure but lacks the methyl group at the fourth position.
Methyl 2-amino-3-nitrobenzoate: Different positioning of the nitro group.
Methyl 2-amino-6-nitrobenzoate: Different positioning of the nitro group.
Uniqueness: Methyl 2-amino-4-methyl-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-amino-4-methyl-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSRFLNHIOURPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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